![molecular formula C11H14N4O7 B13782368 Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate CAS No. 65122-15-8](/img/structure/B13782368.png)
Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes functional groups such as cyano, ethylamino, carbonyl, and methoxyimino.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions.
Introduction of the ethylamino group: This step may involve amination reactions using ethylamine.
Formation of the carbonyl group: This can be done through oxidation reactions.
Introduction of the methoxyimino group: This step may involve condensation reactions with methoxyamine.
Formation of the butenedioate structure: This can be achieved through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert certain functional groups into their reduced forms.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.
Condensation: Condensation reactions can lead to the formation of larger molecules.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Condensation reagents: Aldehydes, ketones.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate
- Acetamide, 2-cyano-N-[(propylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate
Uniqueness
The uniqueness of Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate lies in its specific functional groups and molecular structure, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
65122-15-8 |
|---|---|
Fórmula molecular |
C11H14N4O7 |
Peso molecular |
314.25 g/mol |
Nombre IUPAC |
but-2-enedioic acid;2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C7H10N4O3.C4H4O4/c1-3-9-7(13)10-6(12)5(4-8)11-14-2;5-3(6)1-2-4(7)8/h3H2,1-2H3,(H2,9,10,12,13);1-2H,(H,5,6)(H,7,8) |
Clave InChI |
ZBVGSFVBUXNXAC-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC(=O)C(=NOC)C#N.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



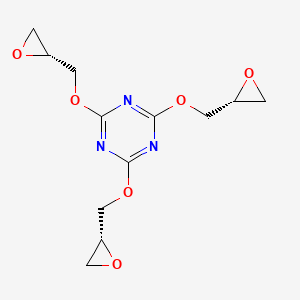
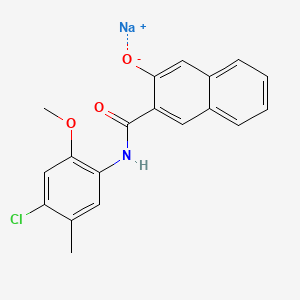
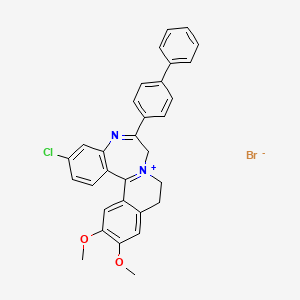
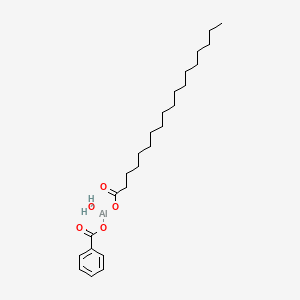


![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
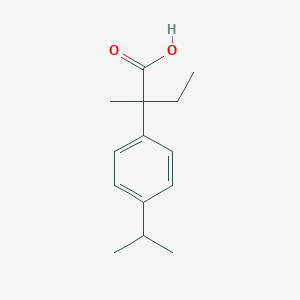
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
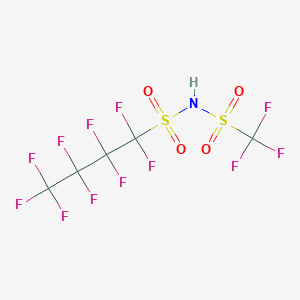
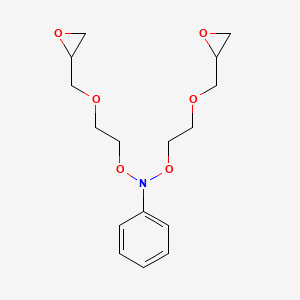
![7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13782360.png)
